molecular formula C9H18N2O B1367926 2-(Cycloheptylamino)acetamide

2-(Cycloheptylamino)acetamide

Cat. No.: B1367926
M. Wt: 170.25 g/mol
InChI Key: JRYLUOKTBYRPMN-UHFFFAOYSA-N
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Description

2-(Cycloheptylamino)acetamide is a synthetic acetamide derivative characterized by a cycloheptylamine moiety attached to the acetamide backbone. The cycloheptyl group, a seven-membered carbocycle, introduces steric bulk and hydrophobic properties, distinguishing it from smaller cycloalkyl analogs.

Properties

Molecular Formula

C9H18N2O

Molecular Weight

170.25 g/mol

IUPAC Name

2-(cycloheptylamino)acetamide

InChI

InChI=1S/C9H18N2O/c10-9(12)7-11-8-5-3-1-2-4-6-8/h8,11H,1-7H2,(H2,10,12)

InChI Key

JRYLUOKTBYRPMN-UHFFFAOYSA-N

Canonical SMILES

C1CCCC(CC1)NCC(=O)N

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Cycloalkyl-Substituted Acetamides

2-(Cyclopentylamino)acetamide
  • Structure : Features a five-membered cyclopentyl ring instead of cycloheptyl.
  • Applications : Widely available commercially (4 suppliers), often as hydrochloride salts for improved stability .
2-[(2-Chlorophenyl)amino]-N-cyclohexylacetamide
  • Structure : Cyclohexyl group (six-membered ring) with a chlorophenyl substituent.
  • Properties : The chloro group introduces electron-withdrawing effects, which may enhance binding to aromatic receptor sites. Molecular weight: 266.77 g/mol .
  • Contrast : The cyclohexyl group balances hydrophobicity and ring strain, differing from the more flexible cycloheptyl moiety in the target compound.
N-[2-(Cycloheptylamino)ethyl] Sulfonamide Derivatives
  • Structure: Cycloheptylamino group linked to sulfonamide via an ethyl chain.

Auxin-Like Acetamide Agonists ()

Compounds such as WH7 and compound 533 share the acetamide core but feature heterocyclic or chlorinated aromatic substituents:

  • WH7 : Contains a triazolyl group, enabling interactions with auxin receptors.
  • Compound 533: Substituted with dichlorophenoxy and methylpyridinyl groups, enhancing herbicidal activity.
  • Comparison: The cycloheptyl group in 2-(Cycloheptylamino)acetamide lacks the electronegative substituents seen in these auxin mimics, suggesting divergent biological targets .

Hydroxyphenyl Acetamide Derivatives

  • 2-(2-Hydroxyphenyl)acetamide sulfate : Synthesized and characterized via LC-HRMS/MS and NMR. A 2015 study initially misidentified its isomer (meta vs. ortho), highlighting the critical role of structural verification .
  • Relevance: The hydroxyl group facilitates conjugation (e.g., sulfation), a property absent in this compound, which may limit metabolic pathways.

Physicochemical and Toxicological Data

Physical Properties

Compound Molecular Weight (g/mol) Key Substituents Solubility Insights
This compound ~183.28 (estimated) Cycloheptyl, acetamide Likely low aqueous solubility due to hydrophobicity
2-(Cyclopentylamino)acetamide ~156.23 Cyclopentyl Higher solubility in polar solvents
WH7 297.75 Chlorophenoxy, triazolyl Moderate solubility via H-bonding

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